molecular formula C18H23ClN2O3S B5553406 (4aS*,7aR*)-1-(2-chlorobenzoyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aS*,7aR*)-1-(2-chlorobenzoyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No. B5553406
M. Wt: 382.9 g/mol
InChI Key: HATSOWFJRVEIDC-SJORKVTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound of interest belongs to a class of compounds known for their diverse chemical and physical properties, which are often synthesized through multi-component reactions (MCR) and catalysis, hinting at a complex synthesis pathway and versatile chemical behavior.

Synthesis Analysis

Studies like those conducted by Khazaei et al. (2015) demonstrate the use of multi-component reactions (MCR) in water for synthesizing related compounds, indicating that the synthesis of complex pyrazine derivatives can be achieved under mild and environmentally friendly conditions (Khazaei et al., 2015).

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by El‐Emary, Al-muaikel, and Moustafa (2002) focused on synthesizing new heterocycles, including those based on the pyrazole structure, demonstrating their potential antimicrobial activity. This research is significant for understanding the chemical properties and potential applications of compounds similar to the one (El‐Emary, Al-muaikel, & Moustafa, 2002).

Cytotoxicity Research

Hassan, Hafez, and Osman (2014) explored the synthesis and cytotoxicity of new pyrazole derivatives, highlighting the importance of this chemical structure in developing potential cancer treatments. Such research underscores the value of studying compounds like (4aS*,7aR*)-1-(2-chlorobenzoyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide in cancer research (Hassan, Hafez, & Osman, 2014).

properties

IUPAC Name

[(4aR,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O3S/c1-13(2)7-8-20-9-10-21(17-12-25(23,24)11-16(17)20)18(22)14-5-3-4-6-15(14)19/h3-7,16-17H,8-12H2,1-2H3/t16-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATSOWFJRVEIDC-SJORKVTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1CCN(C2C1CS(=O)(=O)C2)C(=O)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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